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Compound of Interest

Compound Name: LRRK2-IN-14

Cat. No.: B12371602

These application notes provide a detailed protocol for determining the in vitro potency and
selectivity of LRRK2-IN-1, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This
document is intended for researchers, scientists, and drug development professionals
investigating LRRK2 kinase activity and its role in pathology, particularly in Parkinson's
disease.

Mutations in the LRRK2 gene, especially the G2019S mutation, are linked to an increased risk
of both familial and sporadic Parkinson's disease, often leading to elevated kinase activity.
LRRK2-IN-1 is a valuable chemical probe for studying the biological functions of LRRK2 and
the therapeutic potential of its inhibition.

Data Presentation

The following tables summarize the in vitro potency and selectivity of LRRK2-IN-1 against
various LRRK2 variants and a panel of other kinases.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

LRRK2 Variant IC50 (nM) Assay Type
LRRK2 (Wild-Type) 13 Biochemical
LRRK2 (G2019S) 6 Biochemical
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Data represents the concentration of LRRK2-IN-1 required to inhibit 50% of the kinase activity.

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

Kinase Target IC50 / EC50 (nM) Assay Type | Notes
DCLK2 45 Biochemical IC50
MAPK?7 (ERKS) 160 Cellular EC50 for
autophosphorylation
AURKB >1000 Biochemical IC50
CHEK2 >1000 Biochemical IC50
MKNK2 >1000 Biochemical IC50
MYLK >1000 Biochemical IC50
NUAK1 >1000 Biochemical IC50
PLK1 >1000 Biochemical IC50

This table highlights the high selectivity of LRRK2-IN-1 for LRRK2 over other kinases.

Signaling Pathway and Inhibition

LRRK2 is a complex protein with both kinase and GTPase domains. Its kinase activity is
implicated in the phosphorylation of various substrates, including a subset of Rab GTPases
involved in vesicular trafficking. LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly
blocking the kinase domain and preventing the phosphorylation of its downstream targets.
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Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

Experimental Protocols

Two common methods for measuring LRRK2 kinase activity in vitro are the radiometric assay
using [y-32P]ATP and the luminescence-based ADP-Glo™ assay.

Radiometric [y-*?P]ATP Kinase Assay

This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1.
Materials and Reagents:

o Enzyme: Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant)

o Substrate: Myelin Basic Protein (MBP) or a peptide substrate such as LRRKtide or Nictide
e Inhibitor: LRRK2-IN-1 dissolved in DMSO

e Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NacCl, 50 mM EGTA, 200 mM [3-
glycerol phosphate

e ATP: Non-radioactive 10 mM ATP stock and [y-32P]ATP

e Stop Solution: 50 mM phosphoric acid
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» P81 phosphocellulose paper

e Scintillation counter

Procedure:

e Prepare Reagents:

[e]

Thaw the LRRK2 enzyme on ice.

o

Prepare serial dilutions of LRRK2-IN-1 in DMSO.

[¢]

Prepare the kinase reaction buffer (1x) with appropriate concentrations of MgCl2 and DTT.

[e]

Prepare the ATP/substrate mixture containing non-radioactive ATP, [y-32P]ATP, and the
chosen substrate (e.g., 0.5 pug/ul MBP).

e Kinase Reaction:
o Set up the reactions in 1.5 ml screw-cap tubes.

o To each tube, add 1 pL of the serially diluted LRRK2-IN-1 or DMSO (for the vehicle
control).

o Add the diluted LRRK2 enzyme (e.g., 10 nM final concentration) to each tube.
o Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

o Initiate the kinase reaction by adding the ATP/substrate mixture. The final reaction volume
is typically 20-50 pL.

o Incubate the reaction for 60-120 minutes at room temperature or 30°C.
o Stopping the Reaction and Detection:
o Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

o Immediately place the P81 papers into a beaker containing the stop solution (50 mM
phosphoric acid).
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o Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove
unincorporated [y-32P]ATP.

o Perform a final wash with acetone to dry the papers.

o Measure the incorporated radioactivity using a scintillation counter.

o Data Analysis:

o Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the
DMSO control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.

Luminescence-Based ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced in the kinase reaction, which correlates with
kinase activity.[1]

Materials and Reagents:

Enzyme: Purified, active LRRK2

o Substrate: LRRKtide or other suitable peptide substrate

« Inhibitor: LRRK2-IN-1 dissolved in DMSO

e Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgClI2, 0.1 mg/ml BSA, 50 uM DTT[1]
o ATP

o ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

o 384-well low-volume plates

e Luminometer

Procedure:
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e Prepare Reagents:

o Prepare serial dilutions of LRRK2-IN-1 in the kinase buffer with 5% DMSO.

o Prepare the enzyme solution in kinase buffer.

o Prepare the substrate/ATP mixture in kinase buffer.

¢ Kinase Reaction:

o

In a 384-well plate, add 1 pL of the serially diluted LRRK2-IN-1 or vehicle control.[1]

[¢]

Add 2 pL of the LRRK2 enzyme solution.[1]

[¢]

Add 2 pL of the substrate/ATP mixture to initiate the reaction.[1]

[e]

Incubate the plate at room temperature for 120 minutes.[1]
e ADP Detection:

o Add 5 puL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.[1]

o Incubate at room temperature for 40 minutes.[1]

o Add 10 pL of Kinase Detection Reagent to convert the generated ADP to ATP and produce
a luminescent signal.[1]

o Incubate at room temperature for 30 minutes.[1]
o Measure the luminescence using a plate-reading luminometer.
e Data Analysis:

o The luminescent signal is directly proportional to the amount of ADP produced and thus to
the kinase activity.[1]

o Calculate the percentage of inhibition for each LRRK2-IN-1 concentration and determine
the IC50 value as described for the radiometric assay.
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Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro LRRK2 kinase assay to
determine inhibitor potency.
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Caption: General workflow for an in vitro LRRK2 kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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